Product packaging for N-phenylbenzo[cd]indol-2-amine(Cat. No.:CAS No. 67880-02-8)

N-phenylbenzo[cd]indol-2-amine

Cat. No.: B379481
CAS No.: 67880-02-8
M. Wt: 244.29g/mol
InChI Key: PZDWMECEPSATFL-UHFFFAOYSA-N
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Description

N-phenylbenzo[cd]indol-2-amine is a specialized chemical reagent featuring a fused polycyclic indole scaffold. This structure is of significant interest in medicinal chemistry and materials science. Indole derivatives are widely recognized for their diverse biological activities and are common scaffolds in the development of new therapeutic agents . Researchers utilize such complex heterocyclic compounds as key intermediates in the synthesis of potential pharmaceuticals and for exploring novel biological mechanisms. The benzo[cd]indole core is a subject of ongoing research for the development of new synthetic methodologies and functional materials . This product is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2 B379481 N-phenylbenzo[cd]indol-2-amine CAS No. 67880-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67880-02-8

Molecular Formula

C17H12N2

Molecular Weight

244.29g/mol

IUPAC Name

N-phenylbenzo[cd]indol-2-amine

InChI

InChI=1S/C17H12N2/c1-2-8-13(9-3-1)18-17-14-10-4-6-12-7-5-11-15(19-17)16(12)14/h1-11H,(H,18,19)

InChI Key

PZDWMECEPSATFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4

solubility

0.6 [ug/mL]

Origin of Product

United States

Computational and Theoretical Studies on N Phenylbenzo Cd Indol 2 Amine Systems

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of N-phenylbenzo[cd]indol-2-amine and its analogs. acs.org DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in modeling the electronic characteristics of such heterocyclic systems. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

Geometry Optimization and Conformational Analysis of Molecular Structures

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For complex molecules with rotatable bonds, such as the bond connecting the phenyl group to the benzo[cd]indole (B15494331) nitrogen, conformational analysis is essential. nih.gov

Studies on related heterocyclic systems often employ methods like B3LYP with basis sets such as 6-31G(d) or 6-311+G(2d,p) to achieve reliable geometries. dergipark.org.tr The conformational space is explored by systematically rotating the key dihedral angles to identify low-energy conformers. For this compound, the primary focus of conformational analysis is the torsional angle between the phenyl ring and the plane of the benzo[cd]indole system. The planarity or twisting of this connection significantly influences the electronic properties of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Fused Indole (B1671886) System This table presents typical bond lengths and angles for a related fused indole system, as specific experimental or calculated data for this compound is not readily available in the cited literature. The values are representative of what would be expected from a DFT/B3LYP calculation.

ParameterBond/AngleExpected Value (DFT/B3LYP)
Bond LengthC-N (Amine)~1.38 Å
Bond LengthC=C (Aromatic)~1.40 Å
Bond AngleC-N-C (Amine)~125°
Dihedral AnglePhenyl-N-Indole PlaneVariable (Conformer Dependent)

Analysis of Frontier Molecular Orbitals (FMOs) (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. mdpi.com

For this compound, the HOMO is expected to be delocalized over the electron-rich benzo[cd]indole ring system and the nitrogen atom of the amine group. The LUMO is anticipated to be distributed across the fused aromatic system. The phenyl substituent can influence the energies of these orbitals. DFT calculations, often using the B3LYP functional, are employed to compute these orbital energies and the resulting gap. Studies on similar N-aryl indole derivatives show that modifications to the aryl group or the core heterocyclic structure can tune the HOMO-LUMO gap, which is a crucial strategy in designing materials with specific electronic or optical properties. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for N-Aryl Indole Derivatives This table provides illustrative HOMO, LUMO, and energy gap values based on data for analogous indole systems. acs.orgresearchgate.net The exact values for this compound would require specific calculations.

Molecular SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Natural Indole-7.9--
Fused BN Indole-8.05--
Benz[e]indole Monomethine Dye--2.06
Representative Indole Derivative~ -5.8~ -2.9~ 2.9

Characterization of Electronic Structure and Charge Distribution

Understanding the electronic structure involves analyzing how electrons are distributed within the this compound molecule. Computational methods provide insights into the net atomic charges on each atom, revealing the electrophilic and nucleophilic centers. This information is derived from the calculated wave function using population analysis methods.

In this compound, the nitrogen atom of the amino group is expected to have a partial negative charge, making it a potential site for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen and certain carbon atoms in the aromatic rings may carry partial positive charges. dergipark.org.tr The distribution of charge across the molecule influences its intermolecular interactions, solubility, and how it interacts with biological targets or other molecules in a material matrix. researchgate.net

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. worldscientific.com It maps the electrostatic potential onto the electron density surface, allowing for the intuitive identification of electron-rich and electron-poor regions. nih.gov MEP maps are color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). ekb.eg Green and yellow represent areas of intermediate potential. nih.gov

Prediction of Theoretical Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies helps in the assignment of experimental IR and Raman spectra. Characteristic bands for N-H stretching, C=C aromatic stretching, and C-N stretching can be predicted. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are instrumental in confirming the molecular structure by comparing them to experimental spectra.

Table 3: Predicted Spectroscopic Data Ranges for Related Amine and Indole Structures This table summarizes the expected ranges for key spectroscopic data based on general principles and data from related compounds. dergipark.org.trresearchgate.net

Spectroscopic DataFunctional Group / AtomExpected Range (Calculated)
IR Frequency (cm⁻¹)N-H Stretch3300 - 3500
IR Frequency (cm⁻¹)C=O (in similar lactam)1650 - 1700
¹H NMR Chemical Shift (ppm)Aromatic Protons7.0 - 9.0
¹³C NMR Chemical Shift (ppm)Aromatic Carbons100 - 150

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of this compound systems over time. MD simulations are particularly useful for studying the interaction of a molecule with its environment, such as a solvent or a biological macromolecule. nih.gov

In the context of drug design, MD simulations can be used to model the binding of this compound derivatives to a protein target. nih.gov For instance, a study on N-phenyl-1H-indol-2-amine derivatives as inhibitors of the FTO protein used MD simulations to assess the stability of the protein-ligand complex and identify key binding interactions. nih.gov Such simulations can reveal stable hydrogen bonds and other non-covalent interactions that are crucial for binding affinity. nih.gov These dynamic studies complement the static picture provided by DFT and are essential for a comprehensive understanding of the molecule's behavior in a complex biological environment.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking simulations are a cornerstone in the study of this compound systems, enabling the prediction of binding conformations and affinities of these ligands with their biological targets. For instance, in the pursuit of potent inhibitors for the fat mass and obesity-associated (FTO) protein, a known contributor to non-syndromic human obesity, the N-phenyl-1H-indol-2-amine scaffold was identified as a promising starting point. nih.gov Researchers have employed both rigid and flexible docking algorithms, such as those available in AutoDock and CDOCKER, to analyze the interactions between designed derivatives and the FTO protein. nih.gov

These studies have been instrumental in identifying key amino acid residues that form stable interactions with the ligands. For example, a derivative, designated as MU06, was selected for further analysis based on its predicted binding affinities and properties. nih.gov Docking simulations revealed that residues such as Arg96, Asp233, and His231 within the FTO protein's active site are crucial for forming hydrogen bonds with the inhibitor. nih.gov Similarly, in the development of inhibitors for Aurora B kinase, a virtual screening of millions of compounds identified a benzo[cd]indol-2(1H)-one derivative as a potential lead. researchgate.net

The benzo[cd]indol-2(1H)-one scaffold has also been identified as a new class of inhibitors for the bromodomain and extra terminal domain (BET), with structure-based virtual screening playing a key role in their discovery. acs.org

Here is an interactive data table summarizing molecular docking findings:

Table 1: Molecular Docking Interactions of this compound Derivatives
Target Protein Ligand Scaffold Key Interacting Residues Docking Software Used Reference
FTO Protein N-phenyl-1H-indol-2-amine Arg96, Asp233, His231 CDOCKER, AutoDock nih.gov
Aurora B Kinase Benzo[cd]indol-2(1H)-one Not Specified Not Specified researchgate.net
BRD4 Bromodomain Benzo[cd]indol-2(1H)-one Not Specified Not Specified acs.org

Molecular Dynamics (MD) Simulations for System Stability and Binding Analysis

To further characterize the structural rationale and binding stability of promising ligand-target complexes identified through molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the system over time, offering insights into the stability of interactions and conformational changes.

For the FTO/MU06 complex, MD simulations were performed to assess its stability. The results confirmed that the interactions with key residues, particularly Arg96 and His231, remained stable throughout the production dynamics phase, reinforcing the docking predictions. nih.gov This stability is a critical factor in determining the potential efficacy of an inhibitor.

MD simulations are a powerful tool for understanding the behavior of biomolecules at an atomic level. researchgate.net They can elucidate the internal motions and mechanisms of action or inhibition, which are often not apparent from static models. researchgate.netmdpi.com The process typically involves setting up an initial system, followed by an annealing procedure to achieve an equilibrated structure before the production simulation. mdpi.com

Structure-Based Computational Design Principles for Molecular Scaffolds

The insights gained from molecular docking and MD simulations form the basis for structure-based computational design. This approach involves the rational modification of a molecular scaffold to enhance its binding affinity, selectivity, and pharmacokinetic properties.

The benzo[cd]indol-2(1H)-one scaffold has proven to be a versatile starting point for the design of various inhibitors. researchgate.netacs.org For instance, after identifying this scaffold as a BET bromodomain inhibitor through virtual screening, researchers undertook structure-based optimization to significantly improve the activity of the compounds. acs.org This iterative process of design, synthesis, and evaluation is a hallmark of modern drug discovery.

Similarly, the N-phenyl-1H-indol-2-amine scaffold was rationally modified by extending its structure with various functional groups to create a library of derivatives targeting the FTO protein. nih.gov The design principles are guided by the aim of achieving complementary interactions with the target's binding site.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of this compound derivatives. SAR studies aim to understand how chemical structure influences biological activity, providing a roadmap for designing more potent and selective compounds.

Application of Scaffold Hopping Strategies in Molecular Design

Scaffold hopping is a computational strategy used to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound while possessing a different chemical backbone. nih.gov This technique is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming toxicity issues.

In the context of FTO protein inhibitors, the N-phenyl-1H-indol-2-amine scaffold was selected using a scaffold hopping approach. nih.gov This demonstrates the power of computational methods to explore diverse chemical spaces and identify promising new starting points for drug design. Scaffold hopping can be achieved through various computational techniques, including topological pharmacophore searching, shape searching, and machine learning methods. nih.gov The goal is to find a new scaffold that maintains the key pharmacophoric features necessary for interaction with the biological target. nih.gov

Prediction of Modulatory Effects on Biological Targets through Computational Interaction Studies

Computational interaction studies are crucial for predicting how this compound derivatives will modulate the activity of their biological targets. These studies often involve a combination of molecular docking and SAR analysis.

For example, the design and synthesis of a novel series of benz[cd]indol-2(1H)-one derivatives as Aurora B kinase inhibitors were guided by virtual screening. researchgate.net The subsequent evaluation of these compounds helped to establish an SAR, indicating which structural modifications led to improved inhibitory activity. researchgate.net Similarly, the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors demonstrated a strong correlation between the computationally predicted inhibitory potency (IC50 values) and their activity in cancer cell lines. nih.gov

The benzo[cd]indole framework is a recurring motif in compounds designed to interact with various biological targets, including DNA and specific enzymes. researchgate.net The ability to predict the modulatory effects of new derivatives is essential for prioritizing synthetic efforts.

In Silico Assessment of Molecular Properties (e.g., ADME for Research Compound Development)

In silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of research compounds. These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.

Computational tools can predict a range of ADME properties, including intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. scirp.orgmdpi.commdpi.com For instance, in a study of 9-amino-3-phenylacridone derivatives, ADMET prediction was used to evaluate their pharmacological potential. scirp.org The results showed that certain derivatives were predicted to be non-permeant to the blood-brain barrier, a desirable property for peripherally acting drugs. scirp.org

The prediction of whether a compound will be a substrate or inhibitor of CYP isoforms is particularly important, as this can affect drug metabolism and lead to drug-drug interactions. mdpi.commdpi.com For many research compounds, favorable in silico ADME profiles are a key criterion for their advancement to further preclinical testing. rsc.org

Here is an interactive data table summarizing key in silico ADME parameters:

Table 2: Predicted ADME Properties of Representative Scaffolds
Compound Class Predicted Property Observation Implication for Development Reference
9-Amino-3-phenylacridone Derivatives Blood-Brain Barrier Permeability Two derivatives predicted as non-permeant Similar to standard drugs amsacrine (B1665488) and etoposide scirp.org
9-Amino-3-phenylacridone Derivatives Intestinal Absorption Some derivatives predicted to have higher absorption than etoposide Potentially improved bioavailability scirp.org
2-Aminothiazol-4(5H)-one Derivatives Lipophilicity (logP) 27 out of 28 tested compounds had logP < 5 Meets Lipinski's rule for drug-likeness mdpi.com

Advanced Research Applications of N Phenylbenzo Cd Indol 2 Amine and Derived Compounds

Applications in Chemical Biology Research

The intricate and tunable nature of the N-phenylbenzo[cd]indol-2-amine scaffold makes it a valuable platform for the design of molecular tools to probe and influence biological systems. Researchers have leveraged this structure to create compounds that interact with specific biological targets, offering insights into disease mechanisms and potential therapeutic avenues.

Enzyme Inhibition Studies: Targeting Specific Protein Function (e.g., FTO Protein, Sortase A)

The development of selective enzyme inhibitors is a cornerstone of chemical biology and drug discovery. Derivatives of the this compound core have been investigated for their ability to inhibit enzymes implicated in human disease and bacterial pathogenesis.

FTO Protein Inhibition: The fat mass and obesity-associated (FTO) protein, an RNA demethylase, is a significant target in the study of obesity and related metabolic disorders. researchgate.net In the quest for potent FTO inhibitors, a scaffold hopping approach led to the selection of N-phenyl-1H-indol-2-amine as a promising base structure. researchgate.net While not the exact benzo[cd]indol-2-amine (B2802092), this closely related indole (B1671886) derivative served as the foundation for designing novel inhibitors. Through molecular docking and dynamics simulations, a derivative, compound MU06, was identified as a potent inhibitor. researchgate.net The study highlighted that key residues in the FTO active site, such as Arg96 and His231, form stable interactions with the inhibitor. researchgate.net This research demonstrates the potential of the N-phenyl-indol-amine framework as a template for developing selective FTO inhibitors.

Sortase A Inhibition: Sortase A (SrtA) is a crucial enzyme in Gram-positive bacteria, responsible for anchoring virulence factors to the cell wall. mdpi.comacs.org Its inhibition is a promising antivirulence strategy. acs.org While direct studies on this compound as a SrtA inhibitor are not prominent, research on related indole derivatives suggests the potential of this scaffold. Various indole-containing compounds, such as bis(indole) alkaloids and indolethiazolidine derivatives, have been identified as SrtA inhibitors. nih.govplos.org For instance, a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which share a phenyl group attached to a bicyclic system, have shown inhibitory activity against Staphylococcus aureus SrtA, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net This indicates that the general structural motif is conducive to SrtA inhibition, suggesting that this compound derivatives could be promising candidates for future investigation in this area.

Enzyme Target Compound Scaffold Key Findings Reference
FTO ProteinN-phenyl-1H-indol-2-amineDerivative MU06 showed potent inhibition through stable interactions with active site residues. researchgate.net
Sortase A2-phenyl-benzo[d]oxazole-7-carboxamideDerivatives exhibited inhibitory activity against S. aureus SrtA with IC50 values from 19.8 µM to 184.2 µM. researchgate.net
Sortase AIndole derivatives (general)Various indole-based scaffolds have been identified as inhibitors of Sortase A. mdpi.comnih.govplos.org

Modulation of Protein Aggregation Processes for Mechanistic Insight (e.g., Amyloid-β Fibrillogenesis)

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is associated with the aggregation of the amyloid-β (Aβ) peptide. researchgate.netrpeptide.com Small molecules that can modulate this aggregation process are valuable tools for understanding the underlying mechanisms and for exploring potential therapeutic strategies.

While direct studies on this compound are limited, structurally related compounds have been shown to influence Aβ fibrillogenesis. For example, N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide, which are bioisosteres of the this compound core, have been reported to promote the aggregation of Aβ42. researchgate.netnih.gov These compounds were found to accelerate the formation of long, elongated fibril structures. researchgate.netnih.gov Interestingly, despite promoting fibrillogenesis, these molecules were able to mitigate Aβ42-induced cytotoxicity in neuronal cells, suggesting they may redirect the aggregation pathway towards less toxic species. researchgate.net Computational studies suggested that these compounds can interact with Aβ oligomers and pentamers, thereby modulating their self-assembly. nih.gov This research highlights the potential for N-phenyl-fused heterocyclic systems to serve as chemical tools for studying the complex mechanisms of amyloid aggregation.

Compound Effect on Aβ42 Aggregation Impact on Cytotoxicity Reference
N-phenylbenzofuran-2-carboxamidePromotes fibrillogenesis (1.5- to 4.7-fold increase)Prevents Aβ42-induced cytotoxicity researchgate.netnih.gov
N-phenylbenzo[b]thiophene-2-carboxamidePromotes fibrillogenesis (2.9- to 4.3-fold increase)Prevents Aβ42-induced cytotoxicity researchgate.netnih.gov

Investigation of Intracellular Targeting Mechanisms and Cellular Pathway Modulation as Research Probes (e.g., Lysosome-Targeted Studies)

The ability to target specific subcellular compartments is crucial for developing effective research probes and therapeutic agents. The benzo[cd]indol-2(1H)-one scaffold, a close derivative of this compound, has been successfully utilized to create lysosome-targeted agents.

Researchers have designed and synthesized polyamine conjugates of benzo[cd]indol-2(1H)-one. mdpi.com These conjugates have been shown to enter cancer cells, potentially via polyamine transporters, and localize within lysosomes. mdpi.com This targeted delivery allows for the investigation of lysosomal function and its role in cellular processes such as autophagy and apoptosis. mdpi.com For instance, one such conjugate, compound 15f, was found to induce both autophagy and apoptosis in hepatocellular carcinoma cells, leading to an anti-metastatic effect. nih.gov The intrinsic fluorescence of the benzo[cd]indol-2(1H)-one core also allows these compounds to act as imaging agents for lysosomes, providing a dual-functional tool for both mechanistic studies and cellular imaging. nih.gov

Contributions to Organic Materials and Photonics Research

The extended π-conjugated system and inherent photophysical properties of the benzo[cd]indole (B15494331) scaffold make it an attractive building block for the development of advanced organic materials with applications in photonics and cellular research.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense light, are essential for a range of applications in photonics, including optical switching and data storage. mdpi.com Organic molecules with large π-conjugated systems and significant charge transfer character often exhibit strong NLO properties. nih.gov

Related Compound Class NLO Property Investigated Key Finding Reference
Benzo[e]indol saltsSecond-Harmonic Generation (SHG)Powders exhibited SHG up to 760 times that of urea. researchgate.net
Indole derivativesElectro-optic coefficientsModification of the indole ring can significantly alter electro-optical features. nih.gov
General Organic ChromophoresFirst Hyperpolarizability (β)D-π-A structures enhance NLO properties. acs.org

Development as Fluorescent Probes for Cellular Research Applications (Non-Imaging Diagnostics)

Fluorescent probes are indispensable tools in cellular biology for the detection and quantification of specific analytes and for monitoring cellular processes. The benzo[cd]indole scaffold has been incorporated into novel fluorescent probes for non-imaging diagnostic applications, such as the detection of specific biomolecules.

Derivatives of benzo[cd]indole have been developed as "light-up" probes that exhibit a significant increase in fluorescence upon binding to a target molecule. For example, a benzo[c,d]indole–quinoline (B57606) (BIQ) monomethine cyanine (B1664457) analogue was created as a selective probe for RNA. This probe shows a more than 100-fold increase in fluorescence emission in the deep-red spectral range upon binding to RNA, allowing for the sensitive detection of RNA in solution. nih.gov Such probes can be used in non-imaging applications like fluorescence-based assays to quantify RNA or to study RNA-protein interactions. Furthermore, by incorporating the BIQ unit as a base surrogate in peptide nucleic acid (PNA) oligonucleotides, researchers have developed systems for the sequence-selective detection of single- and double-stranded RNAs. These applications demonstrate the versatility of the benzo[cd]indole core in the design of sophisticated fluorescent tools for diagnostics and molecular biology research.

Probe Scaffold Target Analyte Sensing Mechanism Key Feature Reference
Benzo[c,d]indole–quinoline (BIQ)RNAFluorescence "light-up" upon binding>100-fold fluorescence enhancement; Deep-red emission nih.gov
Benzo[c,d]indole-oxazolopyridine (BIOP)RNAFluorescence "light-up" upon binding770-fold fluorescence enhancement; High quantum yield acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.